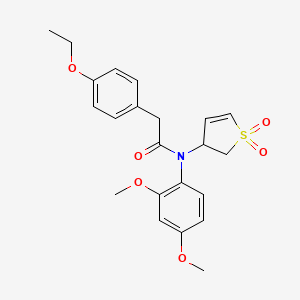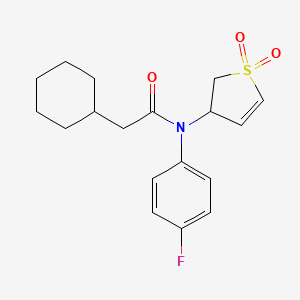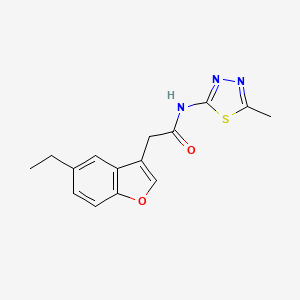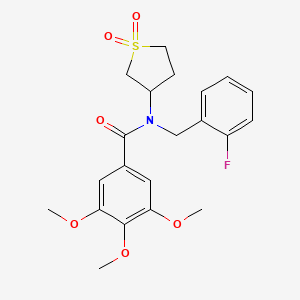![molecular formula C29H26F2N6O2 B11416011 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11416011.png)
4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline est un composé organique complexe appartenant à la classe des dérivés triazoloquinazoliniques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline implique généralement plusieurs étapes, à partir de matières premières facilement disponibles
Formation du noyau triazoloquinazoline : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le système cyclique triazoloquinazoline.
Introduction des groupes fluorobenzyl et fluorophényl : Les groupes fluorobenzyl et fluorophényl sont introduits par des réactions de substitution nucléophile à l'aide de réactifs fluorés appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela comprend l'utilisation de techniques avancées telles que la synthèse en écoulement continu et la surveillance automatisée des réactions pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Des réactions de réduction peuvent être utilisées pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent être utilisées pour remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, amines, thiols) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications de la recherche scientifique
5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent thérapeutique en raison de ses caractéristiques structurales uniques et de son activité biologique.
Pharmacologie : La recherche se concentre sur ses interactions avec des cibles biologiques spécifiques, telles que les récepteurs et les enzymes, afin de comprendre ses propriétés pharmacocinétiques et pharmacodynamiques.
Biologie chimique : Le composé est utilisé comme outil pour étudier les processus et les voies biologiques, fournissant des informations sur les mécanismes cellulaires et les états de maladie.
Applications industrielles : Ses propriétés chimiques le rendent adapté à une utilisation dans divers procédés industriels, notamment la synthèse de matériaux avancés et d'intermédiaires chimiques.
Mécanisme d'action
Le mécanisme d'action de 5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité de ces cibles et influençant diverses voies biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes et les voies moléculaires exacts impliqués.
Applications De Recherche Scientifique
4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and potential side effects.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including cellular and molecular mechanisms.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-b]quinazoline
- 5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-c]quinazoline
Unicité
L'unicité de 5(4H)-one de 4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophényl)pipérazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazoline réside dans son arrangement structural spécifique et la présence de groupes fluorés, qui contribuent à ses propriétés chimiques et biologiques distinctes. Ces caractéristiques le différencient des autres composés similaires et en font un sujet d'étude précieux dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C29H26F2N6O2 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)methyl]-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H26F2N6O2/c30-21-7-5-20(6-8-21)19-36-28(39)24-3-1-2-4-25(24)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)23-11-9-22(31)10-12-23/h1-12H,13-19H2 |
Clé InChI |
NSOFEYVEEADENN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11415928.png)
![2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione](/img/structure/B11415932.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11415933.png)

![N-(3-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11415936.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B11415965.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11415969.png)
![N-(2-methoxyethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11415983.png)





